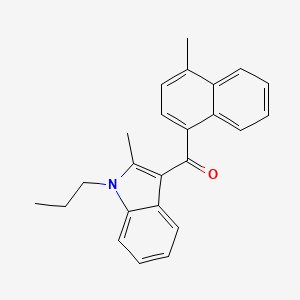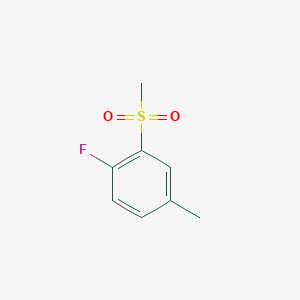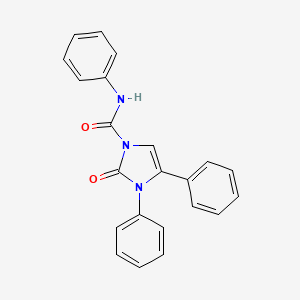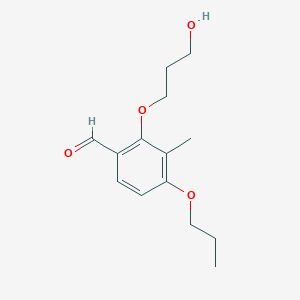
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C22H44O2This compound is characterized by its long carbon chain with multiple methyl groups and a terminal acetate group .
Vorbereitungsmethoden
The synthesis of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the esterification of 3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s long carbon chain and multiple methyl groups may also influence its interaction with cell membranes and other biological structures .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol can be compared with other similar compounds such as:
3,7,11,15-Tetramethylhexadecyl acetate: Similar in structure but with different functional groups.
2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate: Another ester with a similar carbon chain length but different double bond positions.
Geranyl linallol: A related compound with a similar carbon skeleton but different functional groups .
Eigenschaften
CAS-Nummer |
827029-47-0 |
|---|---|
Molekularformel |
C22H40O3 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
acetic acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.C2H4O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-2(3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
CUYMBFCOUOPCFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)

![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)



![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
